molecular formula C16H18N4O B11148784 2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11148784
M. Wt: 282.34 g/mol
InChI Key: MAYJWIYAHZRTGQ-UHFFFAOYSA-N
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Description

2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional cyclopentylethyl and furyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable cyclopentylethyl derivative and a furyl-containing compound. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including heating and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

Medicinally, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance, making it valuable in fields such as electronics and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

2-(2-cyclopentylethyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H18N4O/c1-2-5-12(4-1)7-8-15-18-16-17-10-9-13(20(16)19-15)14-6-3-11-21-14/h3,6,9-12H,1-2,4-5,7-8H2

InChI Key

MAYJWIYAHZRTGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CO4

Origin of Product

United States

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